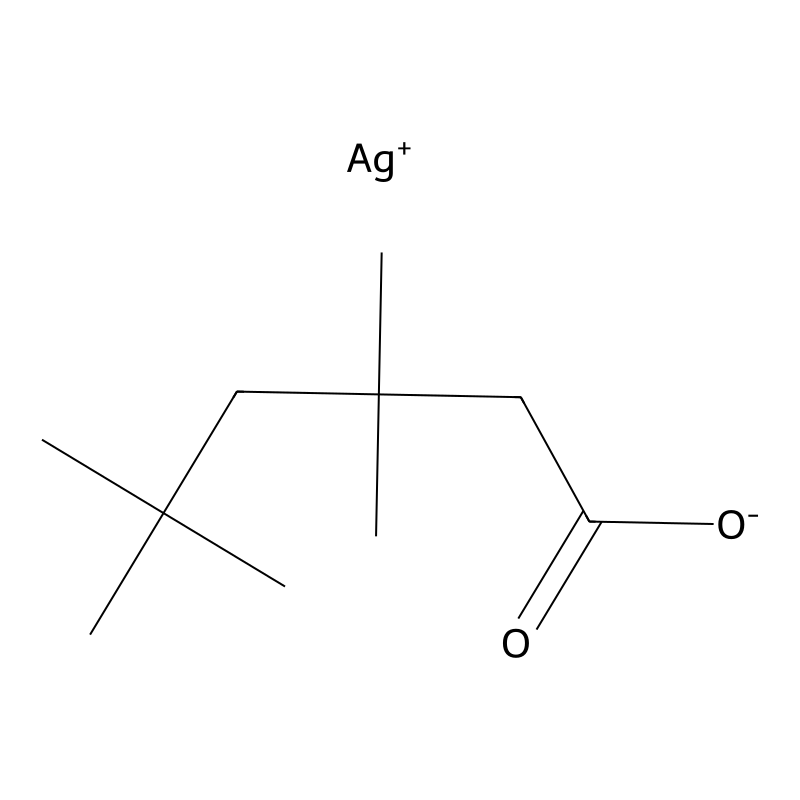

Silver(1+) neodecanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Silver(1+) neodecanoate is a nanoparticle composed of silver ions (Ag+) bound to neodecanoic acid (a fatty acid with ten carbon atoms) []. Researchers are investigating its potential applications in various scientific fields, including:

Antimicrobial Properties

Due to silver's inherent antimicrobial properties, silver(1+) neodecanoate is being studied for its effectiveness against bacteria, fungi, and viruses []. Researchers are exploring its use in coatings for medical devices and wound dressings [, ].

Drug Delivery

The unique properties of silver(1+) neodecanoate, such as its size and controlled release of silver ions, make it a potential candidate for drug delivery systems []. Researchers are investigating its use in encapsulating and delivering therapeutic agents.

Solar Cells

Silver(1+) neodecanoate's high thermal stability and conductivity are being explored for applications in dye-sensitized solar cells []. Researchers are studying its potential to improve the efficiency and durability of these cells.

Water Treatment

Silver(1+) neodecanoate's antimicrobial properties are being investigated for its potential use in water disinfection and purification []. Researchers are exploring its ability to eliminate harmful bacteria from water sources.

Silver(1+) neodecanoate is an organometallic compound with the chemical formula CHAgO. It is a silver salt derived from neodecanoic acid, which is a branched-chain carboxylic acid. This compound typically appears as a white to off-white solid and has a molecular weight of approximately 279.13 g/mol . Silver(1+) neodecanoate is notable for its catalytic properties and is used in various applications, particularly in the fields of electronics and materials science .

The mechanism of action of silver(1+) neodecanoate is not fully understood and requires further research. However, the presence of silver ions suggests potential antimicrobial properties. Silver ions are known to disrupt bacterial cell membranes, leading to cell death []. Additionally, the neodecanoic acid chain might contribute to the interaction with biological membranes.

Silver(1+) neodecanoate can be synthesized through several methods, often involving the reaction of neodecanoic acid with silver nitrate or other silver salts. The general synthesis route includes:

- Reaction of Neodecanoic Acid with Silver Nitrate:

- Combine stoichiometric amounts of neodecanoic acid and silver nitrate in an appropriate solvent.

- Heat the mixture under reflux conditions to facilitate the reaction.

- Precipitate the resulting silver(1+) neodecanoate by cooling the solution and filtering out unreacted materials.

- Solvent-Free Methods:

Silver(1+) neodecanoate has several applications across various industries:

Studies on the interactions of silver(1+) neodecanoate focus on its reactivity with various substrates and its role as a catalyst. Research indicates that it can effectively promote reactions such as polymerization and oxidation processes. Additionally, investigations into its interactions with biological systems reveal potential pathways for antimicrobial activity, although more detailed studies are needed to fully understand these mechanisms .

Silver(1+) neodecanoate shares similarities with other silver compounds but exhibits unique properties due to its specific structure and reactivity. Here are some comparable compounds:

| Compound Name | Formula | Unique Characteristics |

|---|---|---|

| Silver Nitrate | AgNO | Highly soluble in water; commonly used in photography. |

| Silver Acetate | CHAgO | Used in organic synthesis; less stable than silver neodecanoate. |

| Silver Sulfadiazine | CHAgNOS | Antimicrobial agent used in burn treatment; contains sulfonamide group. |

| Silver Oxide | AgO | Used in batteries; less soluble than silver neodecanoate. |

Silver(1+) neodecanoate's unique branched structure allows it to act effectively as a catalyst while maintaining stability under various conditions, distinguishing it from more conventional silver salts like silver nitrate or acetate.

Fourier Transform Infrared Spectroscopy Analysis

Fourier Transform Infrared Spectroscopy analysis of silver neodecanoate provides comprehensive information about the molecular structure and bonding characteristics of this silver carboxylate compound. The fundamental vibrational modes observed in the infrared spectrum confirm the presence of carboxylate coordination to the silver center .

The most characteristic infrared absorption band appears at approximately 1550 cm⁻¹, which corresponds to the carbon-oxygen stretch of the carboxylate group . This peak position is diagnostic for carboxylate coordination and confirms the successful formation of the silver-carboxylate complex. The asymmetric carboxylate stretching vibration manifests as a sharp band at 1537 cm⁻¹, while the symmetric carboxylate stretch appears at 1401 cm⁻¹ [3]. The frequency difference between these two modes (Δν = 136 cm⁻¹) indicates a bridging coordination mode of the carboxylate group with silver ions [3].

Additional structural information is obtained from the carbon-oxygen stretch at 1073 cm⁻¹, which represents the single bond character within the carboxylate framework [3]. A broad absorption feature around 3200 cm⁻¹ corresponds to hydroxyl stretching vibrations, suggesting the presence of water molecules or hydroxyl groups associated with the compound [3].

The infrared spectrum also reveals information about the neodecanoic acid portion of the molecule. The alkyl chain vibrations appear in the 2800-3000 cm⁻¹ region, corresponding to carbon-hydrogen stretching modes of the branched decanoic acid chain. The presence of these peaks confirms the integrity of the organic portion of the silver neodecanoate structure.

Nuclear Magnetic Resonance Spectroscopy Analysis

Nuclear Magnetic Resonance Spectroscopy provides detailed structural information about the organic components of silver neodecanoate. Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy reveals characteristic signals in the carboxylic acid region between 2.0 and 3.0 parts per million, which are diagnostic for carboxyl group identification [4] [5].

The neodecanoic acid component exhibits characteristic branched alkyl chain patterns in the ¹H-NMR spectrum. The terminal methyl groups appear as multiplets in the 0.8-1.0 parts per million region, while the methylene protons of the main chain and branches generate complex multiplets throughout the aliphatic region (1.0-2.5 parts per million) [4] [5].

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy provides complementary information about the carbon framework of the neodecanoic acid ligand [6]. The carboxyl carbon typically appears downfield around 180 parts per million, while the various carbon atoms in the branched alkyl chain generate distinct signals throughout the aliphatic carbon region (10-40 parts per million). The branched nature of neodecanoic acid results in a complex ¹³C-NMR spectrum with multiple overlapping signals corresponding to the various carbon environments within the molecule [6].

The Nuclear Magnetic Resonance analysis confirms the structural integrity of the neodecanoic acid component within the silver complex and provides evidence for the successful coordination of the carboxylate group to the silver center.

X-ray Photoelectron Spectroscopy Analysis

X-ray Photoelectron Spectroscopy provides surface-sensitive elemental and chemical state information for silver neodecanoate. The silver 3d5/2 peak appears at 368.2 electron volts, which is characteristic of metallic silver and indicates the presence of silver atoms in a reduced oxidation state [7] [8].

The oxygen 1s region reveals multiple peaks that provide information about different oxygen environments within the compound. The oxide oxygen peak appears at 528.2 electron volts, while carboxylate oxygen atoms generate a signal at 531.0 electron volts [8]. This differentiation allows for the identification of both the carboxylate coordination and any oxide species present on the surface.

Carbon 1s spectroscopy shows the aliphatic carbon peak at 285.0 electron volts, corresponding to the carbon atoms in the neodecanoic acid chains [8]. The carboxyl carbon typically appears at higher binding energy (approximately 289 electron volts), though this may overlap with adventitious carbon signals.

Additional peaks in the X-ray Photoelectron Spectroscopy spectrum may include sulfur 2p signals at 162.0 electron volts, which can indicate the presence of sulfur-containing species or contaminants [8]. The surface-sensitive nature of X-ray Photoelectron Spectroscopy makes it particularly valuable for analyzing the outermost layers of silver neodecanoate particles and understanding surface chemistry.

Crystallographic Studies and Solid-State Arrangement

Crystal Structure Determination

The crystallographic structure of silver neodecanoate follows the general structural motifs observed in silver carboxylate compounds. Based on analogous silver carboxylate structures, silver neodecanoate likely adopts a triclinic or monoclinic crystal system [9] [10] [11]. The most probable space groups are P1 or P21/c, which are commonly observed for silver carboxylate compounds with long alkyl chains [9] [10] [12].

The unit cell parameters for silver neodecanoate are estimated based on structural analogies with other silver carboxylates. The a-axis typically ranges from 4.17 to 4.78 Ångströms, while the b-axis varies from 4.72 to 8.36 Ångströms [9] [10] [11]. The c-axis is significantly extended due to the long alkyl chains, ranging from 53.6 to 58.3 Ångströms [9] [10] [11]. The unit cell angles deviate from orthogonality, with alpha angles of 89.4-90.0°, beta angles of 87.6-98.7°, and gamma angles of 75.8-76.3° [9] [10] [11].

Molecular Arrangement and Coordination Environment

The fundamental structural unit of silver neodecanoate consists of eight-membered ring dimers, which are characteristic of silver carboxylate compounds [9] [10] [13]. These dimers are formed through the coordination of two silver atoms with two carboxylate groups, creating a [Ag₂(RCOO)₂] structural motif [9] [10] [13]. The neodecanoic acid chains adopt a fully extended all-trans configuration, maximizing the efficiency of packing within the crystal structure [9] [10].

The silver coordination environment in silver neodecanoate is best described as distorted octahedral geometry [14] [15] [16]. Each silver atom is coordinated by oxygen atoms from carboxylate groups, with silver-oxygen bond lengths ranging from 2.13 to 2.63 Ångströms [14] [17] [18]. The coordination sphere may include additional oxygen atoms from neighboring carboxylate groups or water molecules, depending on the specific crystallization conditions.

Argentophilic interactions play a crucial role in stabilizing the crystal structure. The silver-silver distances within the dimers range from 2.79 to 3.31 Ångströms, indicating weak but significant metal-metal interactions [9] [10] [17]. These interactions contribute to the overall stability of the crystal lattice and influence the thermal properties of the compound.

Extended Structure and Polymeric Arrangements

The eight-membered ring dimers are connected through additional silver-oxygen bonds to form one-dimensional polymeric chains [9] [10] [15]. These chains extend along specific crystallographic directions and are held together by four-membered silver-oxygen rings that create a continuous polymeric network [9] [10].

The extended structure of silver neodecanoate exhibits layered arrangements where the silver-carboxylate backbone forms sheets separated by the neodecanoic acid chains. This layered structure is characteristic of silver carboxylates with long alkyl chains and contributes to the anisotropic thermal expansion and mechanical properties of the material [9] [10].

The branched nature of the neodecanoic acid chains introduces steric hindrance that affects the packing efficiency and may result in a less ordered structure compared to silver carboxylates with linear alkyl chains. This structural disorder can influence the physical properties and thermal behavior of the compound [13].

Thermogravimetric Analysis of Decomposition Pathways

Thermal Decomposition Temperature Profile

Thermogravimetric analysis of silver neodecanoate reveals a complex decomposition pattern with multiple distinct temperature ranges. The initial thermal event occurs between 106-116°C, corresponding to the melting point of the compound [19] [20] [21]. This endothermic transition represents the disruption of the crystal lattice without chemical decomposition.

The primary thermal decomposition of silver neodecanoate begins at approximately 125-140°C, where the compound starts to convert to metallic silver with the evolution of organic volatiles [22] [23]. This temperature range represents the onset of chemical decomposition and the beginning of silver particle formation.

In ink formulations containing silver neodecanoate, the decomposition temperature shifts to 140-188°C due to the presence of solvents and binders [22]. This temperature depression is attributed to the interaction between the silver precursor and the organic components of the ink formulation, which facilitates the decomposition process through catalytic effects.

Decomposition Mechanisms and Reaction Pathways

The thermal decomposition of silver neodecanoate proceeds through a well-defined mechanism that involves the cleavage of silver-oxygen bonds and the subsequent formation of metallic silver. The primary decomposition reaction can be represented as:

2 Ag(C₁₀H₁₉O₂) → 2 Ag + 2 C₁₀H₁₉O₂ (decomposition products)

The decomposition process generates metallic silver as the primary product, along with volatile organic compounds including carbon dioxide, carbon monoxide, and various alkane fragments [22]. The formation of these gaseous products contributes to the weight loss observed in thermogravimetric analysis.

The thermal sintering range for silver neodecanoate extends from 160-220°C, where the decomposed silver particles begin to coalesce and form continuous conductive films [22] [24]. This temperature range is critical for applications in printed electronics, where the formation of conductive pathways is essential for device performance.

Kinetic Analysis and Activation Energy

The complete decomposition of silver neodecanoate occurs between 180-200°C, where the compound is fully converted to metallic silver and neodecanoic acid or its decomposition products [25] [26]. The decomposition kinetics follow first-order behavior, indicating that the reaction rate depends on the concentration of the remaining silver neodecanoate.

In air atmosphere, the decomposition extends to 200-240°C due to the oxidation of organic components [24] [26]. The presence of oxygen promotes the complete combustion of the organic residues, resulting in metallic silver and oxidized organic products. This extended decomposition range is important for understanding the behavior of silver neodecanoate in ambient conditions.

Differential Scanning Calorimetry reveals an endothermic peak at 220-260°C, corresponding to the final stages of decomposition [25]. This thermal event represents the completion of the decomposition process and the formation of the final metallic silver product along with volatile decomposition products.

| Temperature Range (°C) | Process | Products | Reference |

|---|---|---|---|

| 106-116 | Melting/Initial decomposition | Melted silver neodecanoate | [19] [20] [21] |

| 125-140 | Thermal decomposition initiation | Metallic silver + organic volatiles | [22] [23] |

| 140-188 | Decomposition in ink formulation | Metallic silver + CO₂ + CO + alkanes | [22] |

| 160-220 | Thermal sintering range | Sintered silver film | [22] [24] |

| 180-200 | Complete decomposition temperature | Metallic silver + neodecanoic acid | [25] [26] |

| 200-240 | Decomposition in air atmosphere | Metallic silver + oxidized organics | [24] [26] |

| 220-260 | Differential Scanning Calorimetry endothermic peak | Metallic silver + decomposition products | [25] |

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (97.62%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.62%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant